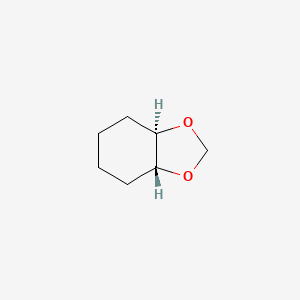
1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, a methanamine group, and a sulfonyl group attached to a dichlorophenyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Methanamine Group: The methanamine group can be introduced via reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions, where the imidazole derivative is treated with sulfonyl chlorides in the presence of a base.
Substitution with Dichlorophenyl Moiety: The final step involves the substitution reaction where the sulfonyl group is attached to the dichlorophenyl moiety under appropriate reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological or therapeutic context.
Comparison with Similar Compounds
1H-Imidazole-2-methanamine derivatives: Compounds with similar imidazole and methanamine structures.
Sulfonyl derivatives: Compounds with sulfonyl groups attached to aromatic rings.
Dichlorophenyl derivatives: Compounds with dichlorophenyl moieties.
Comparison: 1H-Imidazole-2-methanamine, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other imidazole derivatives, this compound may exhibit enhanced stability, reactivity, or biological activity due to the presence of the sulfonyl and dichlorophenyl groups.
Properties
CAS No. |
178980-04-6 |
|---|---|
Molecular Formula |
C14H17Cl2N3O2S |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
[5-(3,5-dichlorophenyl)sulfonyl-1-methyl-4-propan-2-ylimidazol-2-yl]methanamine |
InChI |
InChI=1S/C14H17Cl2N3O2S/c1-8(2)13-14(19(3)12(7-17)18-13)22(20,21)11-5-9(15)4-10(16)6-11/h4-6,8H,7,17H2,1-3H3 |
InChI Key |
SADXAPDPRGIKEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)CN)C)S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


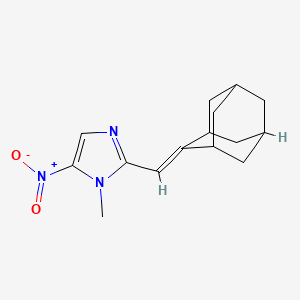
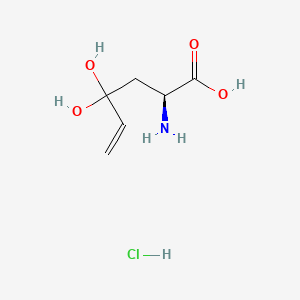

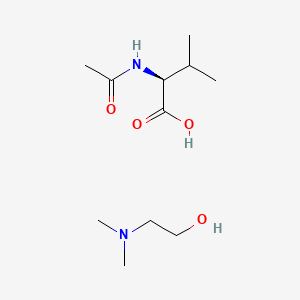
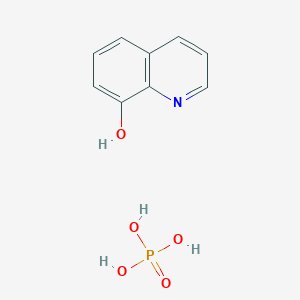
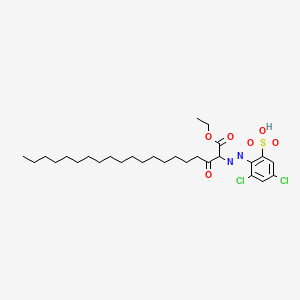

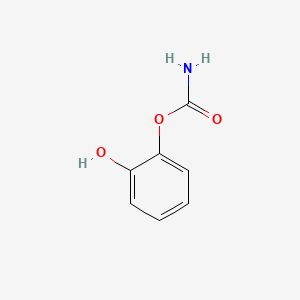

![3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B12685899.png)
![3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione](/img/structure/B12685902.png)

![2,2'-[(2-Methylpropylidene)bis(oxymethylene)]bisfuran](/img/structure/B12685921.png)
